3-Difluoromethoxy-4-fluoro-benzeneboronic acid
CAS No.: 958451-70-2
Cat. No.: VC3249458
Molecular Formula: C7H6BF3O3
Molecular Weight: 205.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958451-70-2 |
|---|---|
| Molecular Formula | C7H6BF3O3 |
| Molecular Weight | 205.93 g/mol |
| IUPAC Name | [3-(difluoromethoxy)-4-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C7H6BF3O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H |
| Standard InChI Key | IQCNHLWEOWQMOW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)F)OC(F)F)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)OC(F)F)(O)O |
Introduction
3-Difluoromethoxy-4-fluoro-benzeneboronic acid, with the CAS number 958451-70-2, is a boronic acid derivative that has garnered attention in various chemical and biological applications. This compound is characterized by its molecular formula, C7H6BF3O3, and a molecular weight of approximately 205.93 g/mol . The IUPAC name for this compound is [3-(difluoromethoxy)-4-fluorophenyl]boronic acid .
Synthesis and Applications
3-Difluoromethoxy-4-fluoro-benzeneboronic acid is synthesized through methods involving the introduction of boronic acid groups onto the benzene ring, often using palladium-catalyzed reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Trifluoromethoxyphenylboronic Acids
Trifluoromethoxyphenylboronic acids, similar to 3-Difluoromethoxy-4-fluoro-benzeneboronic acid, have been studied for their structural, physicochemical, and antimicrobial properties. These compounds exhibit unique acidity profiles and hydrogen bonding patterns, which can affect their biological interactions .
Difluoromethoxy-4-methylphenylboronic Acid
Another related compound is [3-(difluoromethoxy)-4-methylphenyl]boronic acid, with a CAS number of 958451-74-6. This compound has a molecular formula of C8H9BF2O3 and a molecular weight of approximately 201.96 g/mol .
Data Table: Comparison of Related Boronic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Difluoromethoxy-4-fluoro-benzeneboronic acid | 958451-70-2 | C7H6BF3O3 | 205.93 |
| [3-(difluoromethoxy)-4-methylphenyl]boronic acid | 958451-74-6 | C8H9BF2O3 | 201.96 |
| (Trifluoromethoxy)phenylboronic acid | - | - | - |
Note: The table provides a comparison of the molecular properties of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid with a related compound. Trifluoromethoxyphenylboronic acids are mentioned for context but lack specific CAS numbers in the provided sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume